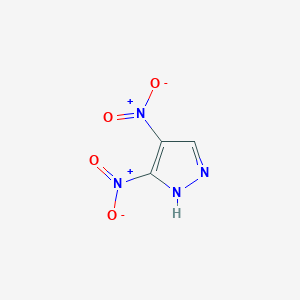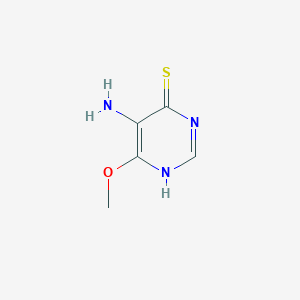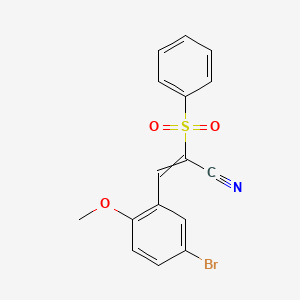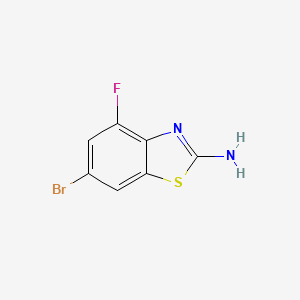
2,2,4-三甲基-1,2,3,4-四氢喹啉-8-醇
描述
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol (TMTHQ) is a natural product derived from the alkaloid tetrahydroquinoline. It is a colorless, crystalline solid with a melting point of 135-136°C. It is soluble in water, ethanol, and acetic acid. TMTHQ is a versatile compound that has been used in a variety of scientific research applications, including as a drug target, as a reagent, and in the synthesis of other compounds.
科学研究应用
- 应用: 2,2,4-三甲基-1,2,3,4-四氢喹啉是一种金属螯合剂。 它可以防止β-淀粉样蛋白纤维中的铜氧化,有可能帮助开发治疗阿尔茨海默病的新药 .
- 应用: 研究人员使用2,2,4-三甲基-1,2,3,4-四氢喹啉作为试剂合成用于DSSC的四氢喹啉敏化剂。 这些敏化剂增强了太阳能电池中的光吸收和电子转移 .
- 应用: 2,2,4-三甲基-1,2,3,4-四氢喹啉用作制备吩噻嗪鎓光敏剂的四环和五环衍生物的试剂。 这些衍生物用作光抗菌剂,有可能抵抗感染 .
- 应用: 研究人员探索2,2,4-三甲基-1,2,3,4-四氢喹啉与过渡金属的配位行为。 它可以作为配体设计用于各种应用的新型配合物 .
金属螯合和阿尔茨海默病研究
染料敏化太阳能电池(DSSC)
光抗菌剂
有机合成和药物化学
生物学研究和药理学
配位化学和配体设计
安全和危害
作用机制
Target of Action
The primary targets of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for the purpose of studying its potential effects .
Biochemical Pathways
The biochemical pathways affected by 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol are not fully understood at this time. It is possible that this compound may interact with multiple pathways, leading to a variety of downstream effects. More research is needed to identify these pathways and their downstream effects .
Result of Action
More research is needed to understand these effects in detail .
生化分析
Biochemical Properties
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with NADPH-generating enzymes and chaperones, influencing their activity and the overall antioxidant system . The nature of these interactions often involves binding to specific sites on the enzymes, leading to either inhibition or activation of their functions.
Cellular Effects
The effects of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol on cells are diverse and depend on the cell type and the concentration of the compound. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving rats with rotenone-induced Parkinson’s disease, this compound was found to modulate the levels of apoptotic processes and enhance the functioning of the antioxidant system . These effects suggest that 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol can influence cell survival and stress responses.
Molecular Mechanism
At the molecular level, 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol exerts its effects through various mechanisms. It can bind to antioxidant response elements (ARE) in the promoters of cytoprotective genes, thereby enhancing the expression of endogenous antioxidant enzymes . Additionally, it may interact with transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a crucial role in cellular defense against oxidative stress . These interactions can lead to changes in gene expression and enzyme activity, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions but may degrade over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained antioxidant effects and modulation of cellular stress responses .
Dosage Effects in Animal Models
The effects of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol vary with different dosages in animal models. At lower doses, the compound has been observed to enhance antioxidant defenses and reduce oxidative stress . At higher doses, it may exhibit toxic or adverse effects, including potential disruption of cellular functions and induction of apoptosis . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It has been shown to influence the activity of NADPH-generating enzymes, which are crucial for maintaining cellular redox balance . Additionally, the compound may affect metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s cellular effects and optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biochemical effects.
属性
IUPAC Name |
2,2,4-trimethyl-3,4-dihydro-1H-quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8-7-12(2,3)13-11-9(8)5-4-6-10(11)14/h4-6,8,13-14H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBHFDWNPXCSFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=CC=C2O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395015 | |
| Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61855-47-8 | |
| Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61855-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-Allyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1273919.png)



